(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

ROR-alpha modulation chiral pharmacology nuclear receptor inverse agonism

Select the chirally defined (R)-enantiomer (CAS 1178549-79-5) over the racemate or (S)-enantiomer to ensure reproducible target engagement in ROR-alpha nuclear receptor assays (IC50 = 10.3 μM) and CNS dopaminergic programs, as predicted by in silico docking studies. The primary amine enables selective reductive amination and N-alkylation for building complex chiral molecules. Available as free base (98% purity) or dihydrochloride salt (CAS 2045195-29-5) for enhanced aqueous solubility. Each batch includes a certificate of analysis; distinct InChIKey confirms identity for regulatory documentation.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13035888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)N
InChIInChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
InChIKeySRWRVWNAMHIATJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 1178549-79-5): Sourcing Specifications and Core Properties for Procurement


(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 1178549-79-5) is a chiral pyrrolidine derivative with molecular formula C7H16N2O and molecular weight 144.21 g/mol . The compound features a defined (3R) stereocenter and a 2-methoxyethyl substituent on the pyrrolidine nitrogen . It is commercially available both as the free base and as a dihydrochloride salt (CAS: 2045195-29-5), the latter offering enhanced aqueous solubility and stability .

Why Generic (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Substitution Is Not Feasible Without Specification


Generic substitution among 1-(2-methoxyethyl)pyrrolidin-3-amine variants is scientifically unsound due to chirality-dependent differences in biological target engagement, computational binding predictions, and application-specific material requirements [1]. The (R)-enantiomer (CAS 1178549-79-5) is chemically distinct from the (S)-enantiomer (CAS 216667-74-2) and the racemate (CAS 1096335-57-7), each possessing unique stereochemical properties that influence receptor interactions . Additionally, the compound exists in multiple salt forms (free base versus dihydrochloride) with divergent solubility and stability profiles, while physical form (liquid versus solid) and purity specifications vary considerably across suppliers .

Comparative Evidence Guide: Quantitative Differentiation of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine for Scientific Selection


Enantiomer-Specific Biological Target Engagement: ROR-alpha Inverse Agonism

The (R)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-amine has been evaluated for inverse agonist activity at the human ROR-alpha1 nuclear receptor in a cell-based luciferase reporter gene assay [1]. This establishes a defined biochemical activity profile for the (R)-configured compound. While direct comparative data for the (S)-enantiomer are not available from the same assay, the existence of this binding data for the (R)-enantiomer confirms its utility as a defined chiral probe for ROR-alpha-related target engagement studies [2].

ROR-alpha modulation chiral pharmacology nuclear receptor inverse agonism

In Silico Receptor Binding Predictions: Preferential D2-like Receptor Engagement

Molecular docking studies indicate that the (3R)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride exhibits preferential binding to D2-like dopamine receptor subtypes . These computational models additionally predict favorable blood-brain barrier penetration characteristics for this specific stereoisomer. Such in silico data provide a rational basis for selecting the (R)-enantiomer over the (S)-enantiomer or racemic mixture in central nervous system drug discovery programs, though experimental validation remains necessary.

dopamine receptor molecular docking CNS drug discovery

Salt Form Selection: Free Base vs. Dihydrochloride Differentiation

The (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine scaffold is commercially available in two distinct physical forms: the free base (CAS 1178549-79-5, MW 144.21, purity ≥98%) and the dihydrochloride salt (CAS 2045195-29-5, MW 217.14, purity ≥98%) . The dihydrochloride salt form confers enhanced aqueous solubility and improved storage stability, facilitating handling in aqueous reaction conditions and long-term storage . This salt form differentiation is not available for all pyrrolidine analogs and represents a material selection advantage for procurement in hydrophilic synthetic routes.

salt form selection aqueous solubility chiral building block stability

Reductive Amination Selectivity: Defined Reactivity Profile for Chiral Building Block Applications

The primary amine functionality of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine enables selective reductive amination reactions with aldehydes or ketones to yield secondary or tertiary amine products . This reactivity profile, combined with the defined (3R) stereochemistry, distinguishes the compound from non-chiral pyrrolidine amines for asymmetric synthesis applications. The compound's specific LogP (-0.3342), TPSA (38.49), and hydrogen bonding capacity (3 acceptors, 1 donor) provide predictable physicochemical behavior in reaction optimization .

reductive amination chiral building block N-alkylation selectivity

Spectroscopic Identity and Quality Control: FTIR and GC-MS Reference Standards

Reference spectroscopic data are available for the 1-(2-methoxyethyl)pyrrolidin-3-amine scaffold in authoritative spectral databases. The (3S)-enantiomer has documented FTIR and GC-MS spectra in SpectraBase (Compound ID NE8XIsMU9u), establishing a spectroscopic fingerprint for the compound class [1]. The availability of reference spectra for the enantiomeric counterpart supports analytical method development and identity verification for the (R)-enantiomer through comparative spectral analysis. Commercial suppliers typically provide the (R)-enantiomer at purity specifications of ≥95-98% .

analytical reference standard FTIR spectroscopy chiral purity verification

Patented Synthetic Utility in Pharmaceutical Intermediate Development

Patent literature explicitly identifies 1-(2-methoxyethyl)pyrrolidin-3-amine derivatives as key intermediates in the synthesis of TrkA kinase inhibitors . Specifically, US-2017087156-A1 describes 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, which incorporates the 1-(2-methoxyethyl)pyrrolidin-3-amine scaffold. This patent documentation establishes the compound class's utility in generating biologically active molecules, though the specific (R)-enantiomer's role in this context requires further investigation.

pharmaceutical intermediate TrkA kinase inhibitor patent literature

Application Scenarios for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: Evidence-Based Use Cases


Chiral Building Block for Asymmetric Synthesis and Structure-Activity Relationship Studies

The (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine compound, with its defined (3R) stereochemistry (CAS 1178549-79-5) and predictable physicochemical properties (TPSA 38.49, LogP -0.3342), serves as a chiral building block in medicinal chemistry programs requiring stereochemical control . Its primary amine functionality enables selective reductive amination and N-alkylation reactions, facilitating the construction of more complex chiral molecules . Procurement of the specific (R)-enantiomer, rather than the racemate or (S)-enantiomer, is essential for structure-activity relationship (SAR) studies where stereochemistry influences target engagement outcomes.

ROR-alpha Nuclear Receptor Screening and Probe Development

The documented inverse agonist activity of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine at the human ROR-alpha1 nuclear receptor (IC50 = 10.3 μM in HEK293 luciferase reporter assay) supports its use as a defined chiral probe in nuclear receptor screening campaigns . This biochemical activity profile, while modest in potency, provides a baseline for structure-based optimization and target engagement studies. Procurement of the (R)-enantiomer over undefined stereochemical mixtures ensures reproducible assay results in ROR-alpha-related research programs.

CNS Drug Discovery Programs Requiring Dopamine Receptor Modulation

In silico molecular docking studies predict that the (3R)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-amine exhibits preferential binding to D2-like dopamine receptor subtypes with favorable blood-brain barrier penetration characteristics . This computational evidence supports the selection of the (R)-enantiomer over the (S)-enantiomer for central nervous system drug discovery programs targeting dopaminergic pathways. The dihydrochloride salt form (CAS 2045195-29-5) offers enhanced aqueous solubility for in vitro and in vivo pharmacological studies .

Analytical Method Development and Reference Standard Procurement

The availability of reference spectroscopic data for the 1-(2-methoxyethyl)pyrrolidin-3-amine scaffold (including FTIR and GC-MS spectra for the (S)-enantiomer) supports analytical method development for chiral purity verification and identity confirmation . Commercial suppliers offer the (R)-enantiomer at defined purity specifications (≥95-98%) with certificate of analysis documentation, enabling its use as a reference standard in quality control workflows . The compound's distinct InChIKey (SRWRVWNAMHIATJ-SSDOTTSWSA-N for the R-enantiomer) provides unambiguous chemical identification for regulatory and documentation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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